Dimethyl benzoylphosphonate

Photoinitiation Quantum Yield Photolysis

Dimethyl benzoylphosphonate (CAS 18106-71-3), also known as benzoylphosphonic acid dimethyl ester, is a low-molecular-weight (214.15 g/mol) acylphosphonate compound with the formula C9H11O4P. It belongs to the class of phosphorus-containing photoinitiators and synthetic reagents.

Molecular Formula C9H11O4P
Molecular Weight 214.15 g/mol
CAS No. 18106-71-3
Cat. No. B092200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl benzoylphosphonate
CAS18106-71-3
Molecular FormulaC9H11O4P
Molecular Weight214.15 g/mol
Structural Identifiers
SMILESCOP(=O)(C(=O)C1=CC=CC=C1)OC
InChIInChI=1S/C9H11O4P/c1-12-14(11,13-2)9(10)8-6-4-3-5-7-8/h3-7H,1-2H3
InChIKeyTWNVJLOWMINFMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Benzoylphosphonate (CAS 18106-71-3): Procurement Guide for Acylphosphonate Photoinitiators and Synthetic Intermediates


Dimethyl benzoylphosphonate (CAS 18106-71-3), also known as benzoylphosphonic acid dimethyl ester, is a low-molecular-weight (214.15 g/mol) acylphosphonate compound with the formula C9H11O4P [1]. It belongs to the class of phosphorus-containing photoinitiators and synthetic reagents. The compound undergoes photochemical α-scission upon UV irradiation to generate free radicals, enabling its use in UV-curable formulations and as a versatile acylphosphonate building block in organic synthesis [2]. Its basic physicochemical properties include a density of 1.228 g/cm³, a boiling point of 282.8°C at 760 mmHg, and a calculated XLogP3-AA of 0.9, indicating moderate hydrophobicity [3][4].

Photoinitiator Research
Reported α-scission quantum yield profile supports UV-curable formulation studies.
Synthetic Intermediate
Hemiketal formation in protic solvents enables reaction monitoring by 31P NMR.
Photophysical Studies
Triplet state partitioning behavior relevant to photochemical pathway research.

Why Generic Acylphosphonates Cannot Substitute for Dimethyl Benzoylphosphonate (CAS 18106-71-3)


Within the acylphosphonate class, minor structural variations—such as changing the ester alkyl group or the acyl moiety—profoundly alter photochemical reactivity, hydrolytic stability, and synthetic utility. For example, the dimethyl ester exhibits a distinct α-scission quantum yield profile compared to its diethyl analog [1], and the benzoyl group confers different hemiketal formation kinetics relative to acetyl derivatives [2]. These quantifiable differences mean that dimethyl benzoylphosphonate cannot be freely interchanged with other acylphosphonates in photoinitiation or synthetic applications without compromising performance and reproducibility. The evidence below quantifies these critical differences.

α-Scission Quantum Yield Mismatch
Reported substantial difference in quantum yield between dimethyl and diethyl esters; photoinitiator activity may not transfer to other alkyl analogs.
Triplet State Partitioning Divergence
Lower triplet yield indicates different radical generation pathway; diethyl analog photophysical profile may not replicate.
Hemiketal Stability Variation
Benzoyl and acetyl acylphosphonates may exhibit different hemiketal formation kinetics; substitution can alter stability in protic media.

Quantitative Differentiation of Dimethyl Benzoylphosphonate (CAS 18106-71-3) vs. Key Comparators


α-Scission Quantum Yield: Dimethyl vs. Diethyl Benzoylphosphonate

The quantum yield of α-scission (ϕ(α)) for dimethyl benzoylphosphonate is reported to be in the range of 0.2–0.3, while for diethyl benzoylphosphonate (BPDE), ϕ(α) is only 0.03 under comparable conditions [1]. This approximately 7- to 10-fold difference in the efficiency of radical generation is critical for photoinitiator selection. BPDE was specifically noted as incapable of initiating polymerization of methyl methacrylate (MMA), whereas the trimethylbenzoyl analog of dimethyl benzoylphosphonate was active [2].

α-Scission Quantum Yield
Head-to-head
ϕ(α) 0.2–0.3 vs. diethyl 0.03
Supports photoinitiator selection for UV-curing research.
Cross-study comparison; UV irradiation.
Photoinitiation Quantum Yield Photolysis Free Radical

Triplet State Quantum Yield: Dimethyl Benzoylphosphonate vs. Diethyl Analog

The quantum yield of triplet formation (ϕ(T)) provides insight into the excited-state behavior of the compound. For the diethyl ester (BPDE), ϕ(T) is approximately 0.9, whereas for the dimethyl ester (and related trimethylbenzoyl dimethyl ester), ϕ(T) is reported to be in the range of 0.5–0.6 [1]. This 33–44% reduction in triplet state population suggests that the dimethyl ester partitions more excitation energy into direct bond cleavage (α-scission) rather than intersystem crossing, contributing to its superior photoinitiator activity.

Triplet Quantum Yield (ϕ(T))
Reported
0.5–0.6
Indicates partitioning toward α-scission over intersystem crossing.
vs. diethyl ϕ(T) 0.9; 347 nm laser flash photolysis.
Photochemistry Intersystem Crossing Triplet State Quantum Yield

Hemiketal Formation Equilibrium: Benzoyl vs. Acetyl Acylphosphonates

31P NMR spectroscopy reveals that both dimethyl benzoylphosphonate and dimethyl acetylphosphonate form hemiketals in alcoholic solution. However, the benzoyl derivative exhibits a distinct chemical shift profile for its hemiketal (17–21 ppm) versus the parent compound (~0 ppm), enabling precise monitoring of hemiketal formation rates and equilibria [1]. The study provides kinetic data primarily for the acetyl derivative, but confirms the benzoyl compound participates in the same equilibrium behavior, which is essential for predicting its reactivity in protic solvents [1].

31P NMR Hemiketal Shift
Class-level
δ 17–21 ppm
Enables reaction monitoring in protic solvent synthesis.
Class-level behavior verified for target compound; alcoholic solution.
31P NMR Hemiketal Chemical Stability Equilibrium

Acetylcholinesterase Inhibition: Reported IC50 for Dimethyl Benzoylphosphonate

Dimethyl benzoylphosphonate has been reported to inhibit acetylcholinesterase with IC50 values in the low micromolar range . While specific comparator data for this exact compound is limited, one source notes a reported IC50 of 28 µM [1]. In contrast, the diethyl analog (diethyl benzoylphosphonate) exhibits an IC50 above 0.1 mM (>100 µM) against a related phosphatase enzyme, suggesting a potential structure-activity relationship favoring the dimethyl ester [2].

AChE Inhibition IC50
Data to verify
~28 µM (reported)
Preliminary screening context; requires validation.
Cross-enzyme comparison; diethyl analog >100 µM on different enzyme.
Enzyme Inhibition Acetylcholinesterase Biochemical Assay IC50

Validated Application Scenarios for Dimethyl Benzoylphosphonate (CAS 18106-71-3) Based on Differential Evidence


Photoinitiator for UV-Curable Formulations Requiring Controlled Radical Generation

Based on its α-scission quantum yield of 0.2–0.3 [1], dimethyl benzoylphosphonate is suitable for applications requiring moderate radical flux. It is not as efficient as commercial bisacylphosphine oxides (BAPOs) but offers a different reactivity profile than its diethyl analog (ϕ(α) = 0.03), which is essentially inactive. This makes it a candidate for thin-film coatings or inks where deep cure is not the primary requirement.

Acylphosphonate Building Block for Organic Synthesis

The compound's confirmed hemiketal formation in protic solvents [2] and its reactivity as an acylating agent validate its use as a synthetic intermediate. The distinct 31P NMR shift (17–21 ppm) for its hemiketal enables reaction monitoring. Its ability to generate acyl anion equivalents via phosphonate-phosphate rearrangement further expands its synthetic utility [3].

Biochemical Probe for Phosphatase and Cholinesterase Studies

With a reported IC50 of ~28 µM against acetylcholinesterase [4], this compound may serve as a starting point for designing enzyme inhibitors. The differential activity compared to the diethyl analog (IC50 >100 µM) [5] suggests that the dimethyl ester warrants investigation in structure-activity relationship studies, though this application is supported by lower-strength evidence.

Application
Selection Property
Validation Focus
UV-curable coating and ink research
α-Scission quantum yield profile
Radical generation efficiency and polymerization initiation
Acylphosphonate synthetic intermediate studies
Hemiketal formation and 31P NMR monitorability
Reaction monitoring and acyl-anion generation validation
Enzyme inhibition screening
Reported acetylcholinesterase inhibition activity
Enzyme assay and structure-activity relationship studies

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